molecular formula C11H10ClF3O2 B14064067 1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one

1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14064067
M. Wt: 266.64 g/mol
InChI Key: XXQBNUDJVIENCE-UHFFFAOYSA-N
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Description

1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group, a trifluoromethoxy group, and a phenyl ring attached to a propan-2-one backbone

Preparation Methods

The synthesis of 1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoromethoxybenzene:

    Chloromethylation: The next step is the chloromethylation of the benzene ring, which introduces the chloromethyl group.

    Attachment of the propan-2-one moiety: Finally, the propan-2-one group is attached to the benzene ring through a suitable reaction, such as Friedel-Crafts acylation.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into simpler components.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar compounds to 1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one include:

    1-(3-(Chloromethyl)-4-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    1-(3-(Chloromethyl)-4-(difluoromethoxy)phenyl)propan-2-one: Similar structure but with a difluoromethoxy group.

    1-(3-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

Molecular Formula

C11H10ClF3O2

Molecular Weight

266.64 g/mol

IUPAC Name

1-[3-(chloromethyl)-4-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3O2/c1-7(16)4-8-2-3-10(9(5-8)6-12)17-11(13,14)15/h2-3,5H,4,6H2,1H3

InChI Key

XXQBNUDJVIENCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)CCl

Origin of Product

United States

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